molecular formula C14H16BrN3OS B2483877 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 897473-97-1

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2483877
CAS No.: 897473-97-1
M. Wt: 354.27
InChI Key: DLXARWSOUGLDBK-UHFFFAOYSA-N
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Description

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step procedures. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave irradiation or one-pot multicomponent reactions .

Chemical Reactions Analysis

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromo substituent allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products

Common reagents and conditions used in these reactions include organic solvents like ethanol or toluene, catalysts such as piperidine, and controlled temperatures ranging from -10°C to room temperature .

Biological Activity

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a synthetic compound belonging to the class of benzothiazole derivatives. This compound features both a benzothiazole moiety and a piperazine structure, which are known for their diverse biological activities, particularly in neuropharmacology and oncology. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its structural components:

Benzothiazole Moiety:
Benzothiazole derivatives have been widely studied for their ability to interact with various biological targets. They often exhibit activities such as anti-inflammatory, antioxidant, and anticancer effects. The presence of the bromo substituent enhances the lipophilicity and bioavailability of the compound, potentially increasing its therapeutic efficacy.

Piperazine Structure:
Piperazine derivatives are known for their role as central nervous system agents. They can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's.

Research Findings

Recent studies have evaluated various benzothiazole-piperazine hybrids for their biological activities:

CompoundBiological ActivityIC50 (µM)Reference
Compound AAChE Inhibition10.87
Compound BAβ Aggregation Inhibition5.24
Compound CAntioxidant ActivityN/A

These findings highlight the potential of benzothiazole-piperazine derivatives in treating neurodegenerative conditions through multiple mechanisms.

Case Studies

Case Study 1: Multifunctional Agents Against Alzheimer's Disease
A study synthesized a series of benzothiazole-piperazine hybrids that showed promising results in inhibiting AChE and reducing Aβ aggregation. These compounds were designed to target multiple factors involved in Alzheimer's pathogenesis, demonstrating a polypharmacological approach that could enhance therapeutic outcomes .

Case Study 2: Anticancer Properties
Another investigation into similar compounds revealed that certain benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting potential applications in oncology .

Properties

IUPAC Name

1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3OS/c1-2-13(19)17-5-7-18(8-6-17)14-16-11-4-3-10(15)9-12(11)20-14/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXARWSOUGLDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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